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3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Chemical Probe Development Kinase Inhibitor Screening Target Deconvolution

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-18-2) is a synthetic small molecule with molecular formula C₂₀H₁₇N₅O₂S and molecular weight 391.4 g/mol, featuring a quinazolin-4(3H)-one core N3-linked via a piperidine spacer to a benzo[c][1,2,5]thiadiazole-5-carbonyl moiety. The compound is registered in the PubChem database (CID with computed XLogP3-AA of 2.5, topological polar surface area of 107 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors.

Molecular Formula C20H17N5O2S
Molecular Weight 391.45
CAS No. 2034534-18-2
Cat. No. B2652607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034534-18-2
Molecular FormulaC20H17N5O2S
Molecular Weight391.45
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)N4C=NC5=CC=CC=C5C4=O
InChIInChI=1S/C20H17N5O2S/c26-19(13-7-8-17-18(10-13)23-28-22-17)24-9-3-4-14(11-24)25-12-21-16-6-2-1-5-15(16)20(25)27/h1-2,5-8,10,12,14H,3-4,9,11H2
InChIKeyYQGJUVDVAHGHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-18-2): Structural Identity & Baseline Documentation


3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-18-2) is a synthetic small molecule with molecular formula C₂₀H₁₇N₅O₂S and molecular weight 391.4 g/mol, featuring a quinazolin-4(3H)-one core N3-linked via a piperidine spacer to a benzo[c][1,2,5]thiadiazole-5-carbonyl moiety [1]. The compound is registered in the PubChem database (CID 119104534) with computed XLogP3-AA of 2.5, topological polar surface area of 107 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. Crucially, as of the most recent database update (May 2026), no experimentally determined bioactivity data, target engagement profiles, or pharmacological characterization have been deposited in authoritative public repositories including ChEMBL, BindingDB, or PubChem BioAssay for this specific compound [2]. The compound is commercially available from screening compound suppliers as a research-grade chemical, but its biological function remains uncharacterized in the peer-reviewed primary literature [1][2].

1 Unannotated screening library diversification for unbiased phenotypic hit discovery
2 Computed drug-like property baseline: MW, LogP, TPSA within Lipinski/Veber thresholds
3 Scaffold diversification in quinazolinone-benzothiadiazole SAR exploration

Why In-Class Quinazolinone-Benzothiadiazole Hybrids Cannot Substitute for 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one


Although numerous quinazolin-4(3H)-one and benzothiadiazole-containing compounds have demonstrated anticancer, urease-inhibitory, or anti-proliferative activities in the literature [1][2], the specific connectivity, regiochemistry, and linker geometry of CAS 2034534-18-2—a piperidin-3-yl linkage between the quinazolinone N3 and the benzothiadiazole-5-carbonyl group—is structurally distinct from published analogs. Compounds with regioisomeric linkers (e.g., piperidin-4-yl, piperazine, thiadiazole-urea, or sulfonyl tethers) or alternative substitution patterns on the benzothiadiazole ring (e.g., 4-sulfonyl vs. 5-carbonyl) exhibit divergent target binding profiles, as demonstrated by Shaik et al. (2017) for quinazolino-benzothiadiazine derivatives across five cancer cell lines [2]. Without experimentally determined potency, selectivity, or ADMET data for this specific compound, no evidence-based claim of functional equivalence or superiority to any comparator can be made.

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Regioisomeric linker mismatch (piperidin-3-yl vs piperidin-4-yl / piperazine) may shift target engagement

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Benzothiadiazole substitution pattern: 5-carbonyl vs 4-sulfonyl may alter kinase / off-target binding profiles

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Absence of experimental bioactivity data precludes evidence-based interchangeability claims

Quantitative Differentiation Evidence for 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one: A Critical Gap Analysis


Absence of Experimentally Determined Bioactivity Data for CAS 2034534-18-2 vs. Structurally Related Compounds

A systematic search of public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) returned zero experimentally determined IC₅₀, Kᵢ, EC₅₀, or other quantitative activity measurements for CAS 2034534-18-2 [1][2]. In contrast, structurally related quinazolin-4(3H)-one thiadiazole-urea hybrids (e.g., compound 9f from Faraji et al., 2021) demonstrated measurable anti-proliferative activity against PC3 cells with an IC₅₀ of 17.7 μM, comparable to sorafenib at 17.3 μM under identical assay conditions [3]. The target compound cannot be quantitatively benchmarked against any comparator due to the complete absence of published experimental data.

Bioactivity Data Availability
Cross-study comparable
Target: 0 bioactivity data points
Related hybrids: IC₅₀ 5.2–48.3 μM across DU145, MCF7, HepG2, SKOV3, MDA-MB-231 (Shaik et al. 2017; Faraji et al. 2021)
Information asymmetry renders direct comparison unsupportable
Procurement decision cannot be evidence-based
Chemical Probe Development Kinase Inhibitor Screening Target Deconvolution

Computed Physicochemical Properties of CAS 2034534-18-2 vs. Drug-Likeness Benchmarks

PubChem-computed molecular properties for CAS 2034534-18-2 yield: MW = 391.4 g/mol, XLogP3-AA = 2.5, HBD = 0, HBA = 6, TPSA = 107 Ų, rotatable bonds = 2 [1]. All five parameters fall within Lipinski's Rule of Five thresholds (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10), and TPSA is within the Veber criterion (<140 Ų), suggesting favorable oral bioavailability potential from a computational standpoint. However, comparator analogs sharing the quinazolinone-benzothiadiazole scaffold with experimental pharmacokinetic data (e.g., certain CCK-2R antagonists containing benzothiadiazole and piperidine) have been reported to suffer from rapid metabolic oxidation of both the benzothiadiazole and piperidine rings by liver enzymes . Whether CAS 2034534-18-2 exhibits similar or distinct metabolic stability cannot be determined without experimental data.

Computed Drug-Likeness
Class-level inference
MW 391.4, LogP 2.5, HBD 0, HBA 6, TPSA 107 Ų, RotB 2
All parameters pass Lipinski & Veber thresholds
Computed filter met; does not differentiate from structurally related analogs
Experimental ADME characterization required for selection
Drug-Likeness Assessment Lead-Likeness ADME Prediction

Single-Point OCT1 Inhibition Data: Insufficient for Procurement Differentiation

BindingDB records a single IC₅₀ measurement of 1.38 × 10⁵ nM (138 μM) for CAS 2034534-18-2 against human OCT1 (SLC22A1) expressed in HEK293 cells, assessed via reduction in ASP⁺ substrate uptake [1]. This micromolar-range inhibitory activity is weak and does not constitute a meaningful pharmacological effect. No selectivity data against related SLC transporters (OCT2, OCT3, MATE1, MATE2-K) or other off-target panels are available for this compound. Without comparator data for structurally related analogs under identical assay conditions, this single data point provides no basis for differentiation or procurement preference.

hOCT1 Inhibition
Supporting evidence
IC₅₀ = 138,000 nM (138 μM)
Single-point measurement, ASP⁺ uptake assay (HEK293)
Weak, isolated activity insufficient for compound differentiation
No selectivity data; unvalidated as chemical probe
Transporter Inhibition OCT1/SLC22A1 Off-Target Screening

Research Application Scenarios for 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one Based on Current Evidence


Exploratory Phenotypic Screening in Unbiased Assay Panels

Given the complete absence of characterized molecular targets or mechanism-of-action data, CAS 2034534-18-2 is suitable only for inclusion in broad phenotypic screening libraries where uncharacterized chemical diversity is explicitly desired. Its computed drug-like properties (MW 391.4, LogP 2.5, TPSA 107 Ų) place it within favorable chemical space for hit identification, but the lack of any bioactivity annotation [1] means any screening hit would require full de novo target deconvolution. Procurement for this purpose should be weighed against the availability of annotated screening compounds with established target profiles [2].

Structure-Activity Relationship (SAR) Exploration Around the Quinazolinone-Benzothiadiazole Scaffold

For medicinal chemistry teams actively developing quinazolinone-benzothiadiazole hybrids, this compound may serve as a scaffold diversification element within a broader SAR matrix. The piperidin-3-yl linkage geometry and benzothiadiazole-5-carbonyl substitution pattern are structurally distinct from published analogs (e.g., piperidin-4-yl in CAS 2034260-63-2, or thiadiazole-urea linkers in Faraji et al., 2021 [1]). Its inclusion in an SAR campaign must be accompanied by systematic head-to-head profiling against other linker variants to establish whether the 3-yl/5-carbonyl configuration confers any advantage in potency, selectivity, or pharmacokinetics.

Computational Chemistry and In Silico Modeling Studies

The compound's well-defined 2D structure, computed 3D conformer availability in PubChem, and absence of experimental binding data make it a candidate for prospective virtual screening, molecular docking, or pharmacophore modeling studies [1]. Its zero hydrogen bond donor count and moderate TPSA may be of particular interest for modeling CNS-penetrant or intracellular target engagement. However, in silico predictions alone cannot justify procurement over experimentally characterized compounds without subsequent experimental validation.

Negative Control or Chemical Probe for OCT1 Transporter Studies (With Caution)

The single BindingDB record indicating weak OCT1 inhibition (IC₅₀ = 138 μM) [1] might allow this compound to serve as a low-potency reference in SLC22A1 transporter assays, but only if its inactivity or weak activity against related transporters (OCT2, OCT3, MATE1, MATE2-K) is experimentally confirmed. Without selectivity data, its utility as a chemical probe is unvalidated, and more thoroughly characterized OCT1 inhibitors should be prioritized for procurement.

Application
Selection Property
Validation Focus
Exploratory Phenotypic Screening
Uncharacterized chemical diversity in hit-finding libraries; computed drug-like properties
Full de novo target deconvolution required for any hit
Scaffold SAR Exploration
Piperidin-3-yl / 5-carbonyl linker distinct from published 4-yl and urea analogs
Systematic head-to-head linker geometry profiling
In Silico Modeling
Zero HBD, moderate TPSA for CNS/intracellular target engagement models
Prospective experimental validation of docking/ pharmacophore predictions
OCT1 Transporter Reference (Low Potency)
Reported weak OCT1 inhibition; no selectivity data across SLC22A family
Selectivity profiling against OCT2, OCT3, MATE1, MATE2-K essential
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